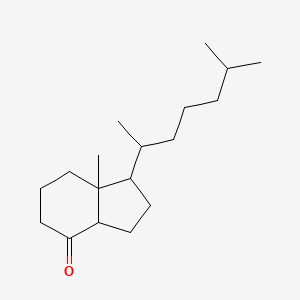
(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the hexahydroindene core: This can be achieved through a series of cyclization reactions.
Introduction of the methyl groups: Methyl groups can be introduced using alkylation reactions.
Attachment of the heptan-2-yl group: This step may involve the use of Grignard reagents or other organometallic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one may have potential therapeutic applications. Its structure suggests that it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroindene derivatives: Compounds with similar hexahydroindene cores.
Methylheptan-2-yl derivatives: Compounds with similar side chains.
Uniqueness
What sets (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one apart is its specific combination of structural features. The presence of both the hexahydroindene core and the methylheptan-2-yl side chain gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H32O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3 |
InChI Key |
ATMUYWZMPLKPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














